molecular formula C7H16N2O2S B13541532 1-Isopropylpyrrolidine-3-sulfonamide

1-Isopropylpyrrolidine-3-sulfonamide

Cat. No.: B13541532
M. Wt: 192.28 g/mol
InChI Key: LMZDOPDHQOLOSN-UHFFFAOYSA-N
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Description

1-Isopropylpyrrolidine-3-sulfonamide is a chemical compound characterized by a pyrrolidine ring substituted with an isopropyl group and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropylpyrrolidine-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 1-isopropylpyrrolidine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the sulfonyl chloride being added dropwise to a solution of 1-isopropylpyrrolidine in an organic solvent like dichloromethane. The mixture is stirred at room temperature until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropylpyrrolidine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Isopropylpyrrolidine-3-sulfonamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group, which can mimic the structure of natural substrates.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism by which 1-isopropylpyrrolidine-3-sulfonamide exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    1-Methylpyrrolidine-3-sulfonamide: Similar structure but with a methyl group instead of an isopropyl group.

    1-Ethylpyrrolidine-3-sulfonamide: Contains an ethyl group instead of an isopropyl group.

    1-Propylpyrrolidine-3-sulfonamide: Features a propyl group in place of the isopropyl group.

Uniqueness: 1-Isopropylpyrrolidine-3-sulfonamide is unique due to the steric and electronic effects imparted by the isopropyl group. These effects can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles compared to its analogs.

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

1-propan-2-ylpyrrolidine-3-sulfonamide

InChI

InChI=1S/C7H16N2O2S/c1-6(2)9-4-3-7(5-9)12(8,10)11/h6-7H,3-5H2,1-2H3,(H2,8,10,11)

InChI Key

LMZDOPDHQOLOSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C1)S(=O)(=O)N

Origin of Product

United States

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